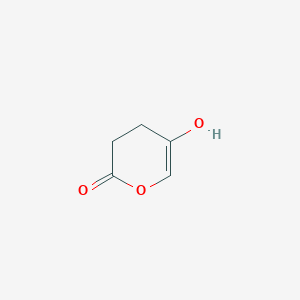
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzodioxole ring fused with a benzothiazine ring, along with two methoxy groups attached to the benzothiazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with 2-aminothiophenol under acidic conditions to form the benzothiazine ring. The reaction is followed by the introduction of methoxy groups through methylation reactions using methanol and a suitable catalyst such as sulfuric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzodioxole ring and formation of corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain. It also interacts with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells or organisms being studied.
Vergleich Mit ähnlichen Verbindungen
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine can be compared with other similar compounds, such as:
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole: This compound has a similar benzodioxole and benzothiazole structure but lacks the methoxy groups, which may result in different chemical and biological properties.
2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: This compound contains a benzodioxole ring and an acetic acid moiety, making it structurally similar but functionally different due to the presence of the carboxylic acid group.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound shares the benzodioxole ring but has different substituents, leading to distinct chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
109590-26-3 |
|---|---|
Molekularformel |
C17H15NO4S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine |
InChI |
InChI=1S/C17H15NO4S/c1-19-13-6-11-8-18-17(23-16(11)7-14(13)20-2)10-3-4-12-15(5-10)22-9-21-12/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
OUAWXRUHNYVHHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CN=C(S2)C3=CC4=C(C=C3)OCO4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)




![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)

